Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone
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Overview
Description
Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a pyridine ring substituted with an imino group and a trifluoromethyl group, along with a sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a trifluoromethylating agent under controlled conditions. The imino group can be introduced through a condensation reaction with an appropriate amine. The sulfanone moiety is often incorporated via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfanone moiety can be further oxidized to sulfone derivatives using strong oxidizing agents.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity.
Thiazolidines: Known for their applications in drug discovery .
Uniqueness
The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H5F3N2OS |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
imino-oxo-pyridin-4-yl-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13(10,12)5-1-3-11-4-2-5/h1-4,10H |
InChI Key |
KZGONKLKNZBXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1S(=N)(=O)C(F)(F)F |
Origin of Product |
United States |
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